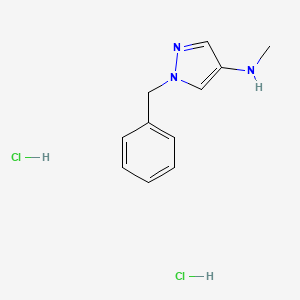

N-Methyl-1-benzyl-pyrazol-4-amine 2HCl

Description

N-Methyl-1-benzyl-pyrazol-4-amine 2HCl is a member of the vast pyrazole (B372694) family, a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. proquest.comias.ac.in Pyrazole derivatives are a subject of intense academic and industrial research due to their wide-ranging biological and pharmacological activities. nih.govrsc.org The pyrazole nucleus is a key structural motif found in numerous established pharmaceutical agents. nih.gov The diverse applications of pyrazoles in medicine and agrochemicals have spurred continuous interest in the synthesis and characterization of novel derivatives. nih.govresearchgate.net The specific substitutions on the pyrazole ring, such as the N-methyl, benzyl (B1604629), and amine groups in the compound of interest, are often designed by researchers to explore and modulate potential biological effects.

The study of pyrazoles dates back to 1883, when Ludwig Knorr first synthesized a substituted pyrazole. proquest.comnih.gov This discovery marked the beginning of extensive research into this class of heterocyclic compounds. mdpi.com The first synthesis of the parent pyrazole compound was achieved by Edward Buchner in 1889. proquest.com

Early synthetic methods, most notably the Knorr pyrazole synthesis involving the condensation of β-diketones with hydrazines, provided a foundational route to these molecules. nih.govresearchgate.net Over the decades, the synthetic toolbox for accessing pyrazole derivatives has expanded significantly. nih.gov Researchers have developed numerous methodologies to create polysubstituted pyrazoles with high efficiency and regioselectivity. researchgate.net Key synthetic strategies that have been developed and refined include:

Cyclocondensation Reactions: The reaction of 1,3-dicarbonyl compounds or their synthetic equivalents (like α,β-unsaturated ketones and acetylenic ketones) with various hydrazine (B178648) derivatives remains a primary and versatile method for constructing the pyrazole ring. nih.govorganic-chemistry.org

1,3-Dipolar Cycloadditions: This method provides another powerful route to the pyrazole core. nih.gov

Multicomponent Reactions: More recently, one-pot multicomponent reactions have gained favor as an efficient and environmentally friendly approach to generate complex pyrazole structures in a single step. ias.ac.inresearchgate.net

The continuous evolution of these synthetic methods has been driven by the remarkable utility of pyrazole derivatives. They are recognized as privileged scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and antidepressant activities. nih.govnih.gov Furthermore, pyrazoles have found applications in material science as luminescent agents and in the agrochemical industry. nih.gov

The systematic name this compound precisely describes the molecular architecture of the compound. The structure is based on a central pyrazole ring, which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. proquest.com The nomenclature can be deconstructed to identify each substituent and its position on the pyrazole core.

The positions on the pyrazole ring are numbered starting from one of the nitrogen atoms and proceeding around the ring. The presence of a substituent at the N-1 position dictates the starting point for numbering.

Interactive Data Table: Structural Breakdown of this compound

| Component Name | Structural Role | Description |

| Pyrazole | Core Heterocycle | A five-membered aromatic ring with the formula C₃H₄N₂. proquest.com |

| 1-benzyl | N1-Substituent | A benzyl group (C₆H₅CH₂–) is attached to the nitrogen atom at position 1 of the pyrazole ring. |

| 4-amine | C4-Substituent | An amine group (–NH₂) is attached to the carbon atom at position 4 of the pyrazole ring. beilstein-journals.org |

| N-Methyl | Amine Substituent | A methyl group (–CH₃) is attached to the nitrogen of the 4-amine group, making it a secondary amine. |

| 2HCl | Salt Form | The molecule is in the form of a dihydrochloride (B599025) salt, indicating that two molecules of hydrogen chloride have reacted with basic sites on the compound, likely the pyridine-like N2 of the pyrazole ring and the exocyclic amine. |

This specific substitution pattern places the compound in the class of N-substituted, 4-aminopyrazoles. The dihydrochloride salt form suggests that the compound has been prepared for research purposes where aqueous solubility is advantageous, such as in biological screening assays.

The pyrazole scaffold itself is a well-established pharmacophore. ias.ac.in The introduction of various substituents is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of the core structure. rsc.org

Aminopyrazoles: The 5-aminopyrazole moiety, a close analogue to the 4-amine, is a crucial template in pharmaceuticals and agrochemicals. beilstein-journals.org Aminopyrazoles are versatile synthetic intermediates and have been incorporated into compounds with a broad spectrum of biological activities, including as enzyme inhibitors and receptor antagonists. mdpi.combeilstein-journals.org

N-Benzyl Substitution: The presence of a benzyl group at the N-1 position is a feature in many biologically active pyrazoles. This group can influence the molecule's lipophilicity and steric profile, potentially enhancing its interaction with biological targets. nih.gov For instance, pyrazole-containing benzophenones have shown significant anti-inflammatory potential. nih.gov

Therefore, the advanced study of this compound would likely be aimed at exploring its potential in areas where substituted pyrazoles have already shown promise, such as oncology, inflammation, or neuroscience. nih.govnih.govnih.gov Researchers would synthesize this specific combination of functional groups to investigate whether this unique arrangement results in novel or enhanced biological activity compared to previously studied pyrazole derivatives. The synthesis would likely follow established routes for creating N-substituted pyrazoles, possibly involving the reaction of a corresponding hydrazine with a suitable three-carbon precursor, followed by amination and methylation steps. nih.govacs.org

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzyl-N-methylpyrazol-4-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3.2ClH/c1-12-11-7-13-14(9-11)8-10-5-3-2-4-6-10;;/h2-7,9,12H,8H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZNYTQUAYXXPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN(N=C1)CC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N Methyl 1 Benzyl Pyrazol 4 Amine 2hcl

Retrosynthetic Analysis of N-Methyl-1-benzyl-pyrazol-4-amine 2HCl

A retrosynthetic analysis of this compound deconstructs the molecule into simpler, commercially available precursors. The primary disconnection points are the bonds to the nitrogen atoms.

The initial disconnection targets the exocyclic N-methyl bond and the formation of the hydrochloride salt, leading back to the primary amine, 1-benzyl-1H-pyrazol-4-amine (2). This transformation is a standard N-alkylation, specifically a methylation, of a primary amine.

Figure 1: Retrosynthetic disconnection of the N-methyl group and hydrochloride salt.

Figure 1: Retrosynthetic disconnection of the N-methyl group and hydrochloride salt.

The next logical step is the disconnection of the C4-amino group. A common and effective synthetic route to aromatic amines is the reduction of a corresponding nitro group. This leads to the key intermediate, 1-benzyl-4-nitro-1H-pyrazole (3). sigmaaldrich.comnih.gov

Figure 2: Retrosynthetic conversion of the amino group to a nitro group.

Figure 2: Retrosynthetic conversion of the amino group to a nitro group.

Subsequently, the N1-benzyl group is disconnected via an N-alkylation transform, revealing 4-nitropyrazole (4) as a core heterocyclic precursor. nih.gov This step is a standard benzylation of a pyrazole (B372694) nitrogen.

Figure 3: Retrosynthetic disconnection of the N1-benzyl group.

Figure 3: Retrosynthetic disconnection of the N1-benzyl group.

Finally, the pyrazole ring itself is deconstructed. The most common approach for pyrazole synthesis is the condensation of a 1,3-dicarbonyl equivalent with hydrazine (B178648). For a 4-substituted pyrazole, a suitable precursor would be a substituted malondialdehyde derivative or a synthetic equivalent, which can be traced back to simpler starting materials.

Figure 4: Retrosynthetic analysis of the pyrazole core.

Figure 4: Retrosynthetic analysis of the pyrazole core.

This analysis outlines a plausible forward synthesis: construction of the 4-nitropyrazole ring, N-benzylation at the N1 position, reduction of the nitro group to a primary amine, and finally, N-methylation of the 4-amino group to yield the target compound.

Key Reaction Pathways for the Pyrazole Core Synthesis relevant to this compound

The synthesis of the pyrazole nucleus is a cornerstone of heterocyclic chemistry, with several robust methods available for its construction. These methods are adaptable for creating the substituted pyrazole core necessary for the target molecule.

Condensation Reactions with Hydrazine Derivatives

The most classic and widely used method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. beilstein-journals.org The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by cyclization and dehydration to yield the aromatic pyrazole ring.

Variations of this reaction utilize a range of 1,3-dielectrophilic precursors, including:

β-Diketones: Reaction with hydrazine yields 3,5-disubstituted pyrazoles.

α,β-Unsaturated Ketones and Aldehydes: These react with hydrazines to form pyrazolines, which can then be oxidized to pyrazoles. nih.govmdpi.com

β-Ketoesters and β-Keto-nitriles: These precursors can lead to the formation of pyrazolones or aminopyrazoles, respectively.

The reaction of α,β-ethylenic ketones with hydrazine derivatives is a common pathway, often resulting in pyrazolines that require a subsequent oxidation step to achieve the aromatic pyrazole. mdpi.com

| Precursor(s) | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1,3-Diketones | Hydrazine | Acidic medium, ambient temperature | Regioselective pyrazoles | nih.gov |

| α,β-Ethylenic Ketone | Aryl Hydrazine | Copper triflate, bmim | 1,3,5-Trisubstituted pyrazole (via oxidation) | nih.govmdpi.com |

| Chalcones (β-Arylchalcones) | Hydrazine | DMF, then LDA/oxidation | 4-Alkyl-1,3,5-triarylpyrazoles | nih.gov |

| α,β-Alkynic Aldehydes | Hydrazines | Followed by phenylselenyl chloride | 4-(Phenylselanyl)pyrazoles | mdpi.com |

Multicomponent Reactions for Pyrazole Annulation

Multicomponent reactions (MCRs) have gained prominence as highly efficient methods for synthesizing complex molecules like pyrazoles in a single pot, adhering to principles of atom and step economy. mdpi.comnih.gov These reactions combine three or more starting materials to form the pyrazole ring in a domino sequence.

A common MCR strategy for pyranopyrazoles, which illustrates the principle, involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov For the direct synthesis of substituted pyrazoles, MCRs can be designed to generate a 1,3-dicarbonyl or α,β-unsaturated intermediate in situ, which then reacts with hydrazine. beilstein-journals.org For instance, a three-component synthesis can involve an aldehyde, a β-ketoester, and a hydrazine, often catalyzed by a mild Lewis acid. beilstein-journals.org

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)3 | Persubstituted pyrazoles | beilstein-journals.org |

| Aldehydes, malononitrile, hydrazine hydrate, β-ketoesters | Piperidine, aqueous medium | Pyrano[2,3-c]pyrazoles | mdpi.com |

| 1,3-Dicarbonyls, DMF-dimethylacetal, hydrazines | 2,2,2-Trifluoroethanol (B45653) | 1,4,5-Substituted pyrazoles | beilstein-journals.org |

| Aryl glyoxal, aryl thioamide, pyrazolones | HFIP, room temperature | Pyrazole-linked thiazoles | acs.org |

Cycloaddition Reactions in Pyrazole Ring Construction

[3+2] Cycloaddition reactions are a powerful and regioselective method for constructing the five-membered pyrazole ring. beilstein-journals.org This approach typically involves the reaction of a 1,3-dipole with a dipolarophile.

Key strategies include:

Nitrile Imines with Alkenes/Alkynes: Nitrile imines, often generated in situ from hydrazonoyl halides, react with C=C or C≡C bonds to form pyrazolines or pyrazoles, respectively. nih.govacs.org The use of alkene surrogates that eliminate to form an aromatic ring is also a common tactic. nih.gov

Diazo Compounds with Alkynes: The reaction of diazo compounds (e.g., ethyl diazoacetate) with alkynes is a direct route to substituted pyrazoles. This method offers access to a wide range of functionalized products. nih.govorganic-chemistry.org

These reactions are valued for their high regioselectivity, which is often controlled by the electronic and steric properties of the substituents on both the dipole and the dipolarophile.

| 1,3-Dipole Source | Dipolarophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Hydrazonoyl halides (in situ nitrile imine) | α-Bromocinnamaldehyde (alkyne surrogate) | Triethylamine | 1,3,4,5-Tetrasubstituted pyrazoles | nih.gov |

| Arylhydrazone (in situ nitrilimine) | Vinyl derivative | - | 1,3,5-Substituted pyrazole | nih.gov |

| Diazo compounds | Terminal alkynes | - | Regioselective 3,5-disubstituted pyrazoles | nih.gov |

| N-Isocyanoiminotriphenylphosphorane | Terminal alkynes | Silver-mediated | Substituted pyrazoles | organic-chemistry.org |

Introduction of N-Substituents: Benzyl (B1604629) and Methyl Moieties at the Pyrazole Nitrogen

Following the synthesis of the pyrazole core, the introduction of the N-benzyl and N-methyl groups is required. This involves sequential N-alkylation steps.

N-Alkylation and N-Arylation Strategies

The introduction of substituents onto the nitrogen atoms of the pyrazole ring and its side chains is typically achieved through N-alkylation reactions.

N1-Benzylation of the Pyrazole Ring: The N-H proton of a pyrazole is acidic and can be removed by a base to form a pyrazolate anion, which is a potent nucleophile. Subsequent reaction with an electrophile, such as benzyl chloride or benzyl bromide, yields the N-benzyl pyrazole. pharmaguideline.comtandfonline.com Common bases used include sodium hydride (NaH), potassium carbonate (K2CO3), and potassium hydroxide (B78521) (KOH). tandfonline.com Phase-transfer catalysis is an effective technique for this alkylation, often providing high yields under mild conditions. tandfonline.com For unsymmetrically substituted pyrazoles, N-alkylation can produce a mixture of regioisomers, with the selectivity often influenced by steric hindrance. semanticscholar.org Alternative methods using trichloroacetimidate (B1259523) electrophiles under Brønsted acid catalysis have also been developed. semanticscholar.orgmdpi.com

N-Methylation of the 4-Amino Group: Once the 1-benzyl-4-aminopyrazole intermediate is formed (via reduction of 1-benzyl-4-nitropyrazole), the final step is the methylation of the primary amino group. Standard methods for the N-methylation of primary amines can be employed, such as:

Reductive Amination: Reaction with formaldehyde (B43269) in the presence of a reducing agent (e.g., sodium borohydride, sodium cyanoborohydride).

Reaction with Methylating Agents: Using reagents like methyl iodide or dimethyl sulfate, typically in the presence of a non-nucleophilic base to scavenge the acid produced. reddit.com

The selective mono-methylation can sometimes be challenging, but controlling the stoichiometry and reaction conditions can favor the desired product.

| Substrate | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrazole | Alkyl halide, KOH, TBAB | Phase Transfer Catalysis (solvent-free) | N-Alkylpyrazole | tandfonline.com |

| Pyrazole | Benzyl trichloroacetimidate, CSA | Acid catalysis | N-Benzylpyrazole | semanticscholar.org |

| 4-Nitropyrazole | Iodomethane, NaH | Acetonitrile (B52724), N2 | 1-Methyl-4-nitropyrazole | nih.gov |

| 3-Substituted Pyrazole | α-Halomethylsilanes, then F- source | - | N1-Methyl pyrazole (high regioselectivity) | acs.orgnih.govresearcher.life |

Reductive Amination for N-Benzyl and N-Methylamine Integration

Reductive amination is a highly effective and widely utilized method for the formation of C-N bonds, converting carbonyl groups into amines through an intermediate imine. wikipedia.org This one-pot reaction is particularly valuable in green chemistry due to its efficiency and mild reaction conditions. wikipedia.org In the context of synthesizing N-Methyl-1-benzyl-pyrazol-4-amine, this method is crucial for introducing both the N-benzyl and N-methyl groups.

The process can be envisioned starting from a 4-aminopyrazole precursor. A stepwise or sequential reductive amination approach can be employed. masterorganicchemistry.com First, the primary amine on the pyrazole ring would react with benzaldehyde. This reaction forms a Schiff base or imine intermediate. Subsequent reduction of this imine, often using a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride, yields the secondary amine, N-benzyl-pyrazol-4-amine. masterorganicchemistry.comineosopen.org Following this, a second reductive amination can be performed using formaldehyde as the carbonyl source to introduce the methyl group, affording the final tertiary amine.

Research has demonstrated the efficacy of one-pot, two-step reductive amination sequences in the synthesis of related N-substituted pyrazoles. For instance, the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine was achieved in good yield through a solvent-free condensation with p-methoxybenzaldehyde, followed by reduction. researchgate.net Similarly, the reactivity of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes in reductive amination with various amines has been studied, with sodium triacetoxyborohydride in dichloroethane proving to be an effective system. ineosopen.org These examples underscore the versatility and applicability of reductive amination for integrating N-benzyl and N-methyl functionalities onto a pyrazole scaffold.

Salt Formation and Purification Techniques for this compound

Amine compounds are basic and readily react with strong mineral acids like hydrochloric acid (HCl) to form ammonium (B1175870) salts. youtube.comoxfordreference.com This salt formation is a fundamental step in the isolation and purification of amine-containing compounds, as the resulting salts are typically crystalline solids with improved stability and solubility in water compared to the free base. oxfordreference.com

For N-Methyl-1-benzyl-pyrazol-4-amine, which contains two basic nitrogen atoms (the exocyclic amine and the N2 of the pyrazole ring), the formation of a dihydrochloride (B599025) (2HCl) salt is expected upon treatment with excess hydrochloric acid. The process involves the protonation of both basic centers by HCl, forming an ionic compound. youtube.compitt.edu This transformation is often achieved by dissolving the amine free base in a suitable solvent, such as dry ethanol (B145695) or dioxane, and then introducing anhydrous HCl, either as a gas or as a solution in an anhydrous solvent. researchgate.net The use of anhydrous conditions is crucial to prevent the introduction of water, which can hinder crystallization and lead to the precipitation of the amine oil rather than its salt. sciencemadness.org

Purification of the resulting hydrochloride salt is critical to achieving the desired product quality. Common techniques include:

Recrystallization: This is a primary method for purifying solid organic compounds. The crude salt is dissolved in a suitable hot solvent or solvent mixture (e.g., ethanol, methanol (B129727)/water) and allowed to cool slowly, causing the pure crystals to form while impurities remain in the solution. rsc.orggoogle.com

Precipitation/Trituration: The salt can be precipitated from a solution by adding a solvent in which it is insoluble (an anti-solvent). google.com For instance, dissolving the amine in a minimal amount of an alcohol and then adding a large volume of a non-polar solvent like ether or acetone (B3395972) can induce precipitation of the hydrochloride salt. sciencemadness.org

Washing: Once the crystalline salt is filtered, it is typically washed with a cold, non-polar solvent (e.g., cold ether) to remove any residual soluble impurities.

The selection of the appropriate solvent system and technique is determined empirically to maximize the yield and purity of the final this compound product.

Advanced Synthetic Strategies and Methodological Innovations for this compound Analogues

The development of novel pyrazole analogues is driven by the search for compounds with enhanced properties. Modern synthetic organic chemistry offers a range of sophisticated tools to achieve this, moving beyond classical methods to more efficient and selective strategies.

Transition-metal catalysis has revolutionized the synthesis of complex molecules, and pyrazoles are no exception. These methods provide direct and efficient routes to functionalized pyrazoles that often bypass the need for pre-functionalized starting materials required in traditional cross-coupling reactions. researchgate.net

Key strategies for synthesizing analogues of N-Methyl-1-benzyl-pyrazol-4-amine include:

Direct C-H Amination: This powerful technique allows for the direct formation of a C-N bond at a specific position on the pyrazole ring. For creating 4-amino pyrazole analogues, palladium-catalyzed Buchwald-Hartwig and copper-catalyzed Ullmann-type coupling reactions are particularly relevant. These reactions couple a 4-halo-pyrazole with a desired amine. nih.gov Studies have shown the complementarity of these catalysts; Pd-based systems are often effective for aryl or bulky amines, while Cu(I) catalysts can be more suitable for alkylamines. nih.gov

Catalytic Cyclization: Copper and other transition metals can catalyze the oxidative cyclization of precursors like vinyl- or phenyl-substituted arylhydrazones to efficiently form the pyrazole ring. acs.org This allows for the construction of diverse pyrazole cores that can be further elaborated.

Multi-Component Reactions: Palladium catalysis can enable four-component coupling reactions, for example, between an aryl iodide, a hydrazine derivative, carbon monoxide, and an alkyne, to construct highly substituted pyrazoles in a single pot. mdpi.com

These catalytic methods offer high efficiency and functional group tolerance, making them indispensable for generating libraries of pyrazole analogues for further investigation.

Table 1: Comparison of Catalytic Systems for Pyrazole Amination

| Catalytic System | Reaction Type | Position | Substrate Scope | Reference |

|---|---|---|---|---|

| Pd(dba)₂ / tBuDavePhos | Buchwald-Hartwig C-N Coupling | C4 | Aryl- or bulky alkylamines lacking β-hydrogen | nih.gov |

| CuI | Ullmann-type C-N Coupling | C4 | Alkylamines with β-hydrogen | nih.gov |

This table is generated based on the textual data and is for illustrative purposes.

The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste, and minimizing the use of hazardous substances. dergipark.org.tr These approaches are increasingly applied to pyrazole synthesis to create more sustainable and efficient methodologies. tandfonline.com

Innovations in green pyrazole synthesis include:

Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields compared to conventional heating. tandfonline.comnih.govgsconlinepress.com It is an energy-efficient method that has been successfully applied to the synthesis of various pyrazole derivatives, including pyranopyrazoles. rsc.orgtandfonline.comgsconlinepress.com

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally friendly solvents like water or fluorinated alcohols is a key green strategy. gsconlinepress.comconicet.gov.ar Water is an ideal green solvent due to its low cost, non-toxicity, and safety. gsconlinepress.com

Solvent-Free and Catalyst-Free Conditions: Some of the most sustainable methods involve performing reactions without any solvent, often assisted by grinding or microwave irradiation. nih.gov Catalyst-free multicomponent reactions, for instance using magnetized distilled water as a medium, have been developed, simplifying workup procedures and yielding products in high purity.

Recyclable and Benign Catalysts: The use of ionic liquids or solid-supported catalysts that can be easily recovered and reused aligns with green chemistry principles by reducing waste and catalyst consumption. rsc.org

Table 2: Overview of Green Synthetic Strategies for Pyrazoles

| Green Strategy | Example Condition | Advantages | References |

|---|---|---|---|

| Microwave-Assisted Synthesis | Reaction in ethanol or water under MW | Rapid reaction times, high yields, energy efficient | tandfonline.com, nih.gov, gsconlinepress.com |

| Green Solvents | Reaction in water or 2,2,2-trifluoroethanol (TFE) | Reduced pollution and toxicity, improved regioselectivity | conicet.gov.ar, gsconlinepress.com |

| Solvent-Free Conditions | Grinding or MW irradiation of neat reactants | Simplified workup, reduced waste, operational simplicity | nih.gov |

This table is generated based on the textual data and is for illustrative purposes.

When synthesizing unsymmetrically substituted pyrazoles, controlling the position of incoming functional groups (regiocontrol) is a paramount challenge. The final arrangement of substituents is determined by the reaction mechanism and the inherent electronic properties of the starting materials. researchgate.net

The pyrazole ring has distinct reactive sites: the C4 position is generally nucleophilic and susceptible to electrophilic attack, while the C3 and C5 positions are more electrophilic. researchgate.net The two nitrogen atoms also exhibit different reactivity. This inherent reactivity can be harnessed to direct functionalization.

Key strategies for achieving regiochemical control include:

Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For example, in the reaction of 1,3-diketones with methylhydrazine, using standard ethanol often leads to a mixture of regioisomers. However, switching to fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoro-2-propanol (HFIP) can significantly enhance the selectivity, favoring one isomer almost exclusively. conicet.gov.ar

Catalyst and Reagent Control: The nature of the catalyst or reagent can dictate the outcome. In the Michael addition of pyrazoles to conjugated alkynes, the absence of a catalyst yields the thermodynamically stable (E)-isomer, while the addition of silver carbonate (Ag₂CO₃) switches the selectivity to produce the (Z)-isomer. nih.gov

Reaction Conditions: Simple changes in reaction parameters, such as the use of a base or acid, can reverse the selectivity of a reaction. In the reaction of hydrazones with nitroolefins, using a strong base like t-BuOK leads to an exclusive 1,3,4-regioselectivity, which is the reverse of what is typically observed. organic-chemistry.org

Protecting Groups and Precursors: The use of different forms of a reactant, such as a free base versus a hydrochloride salt, can provide complete regiochemical control in cyclocondensation reactions. acs.org For instance, reacting an enone with an arylhydrazine hydrochloride can yield one regioisomer, while using the corresponding free hydrazine can lead exclusively to the other. acs.org

By carefully selecting solvents, catalysts, and reaction conditions, chemists can steer pyrazole functionalization to the desired position, enabling the efficient and selective synthesis of specific analogues. acs.orgacs.org

Spectroscopic and Analytical Characterization of N Methyl 1 Benzyl Pyrazol 4 Amine 2hcl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. For N-Methyl-1-benzyl-pyrazol-4-amine 2HCl, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments provides a complete picture of the atomic connectivity and spatial arrangement of the molecule. Due to the dihydrochloride (B599025) salt form, the amine and pyrazole (B372694) nitrogens are expected to be protonated, leading to notable shifts in the NMR spectra compared to the free base.

¹H NMR Spectroscopic Signatures of the N-Methyl, Benzyl (B1604629), and Pyrazole Protons

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different proton environments within the molecule. The chemical shifts are influenced by the electronic effects of the substituents and the protonation state of the nitrogen atoms.

The N-Methyl protons are expected to appear as a singlet, integrating to three protons. The protonation of the adjacent amine nitrogen will cause a downfield shift, placing this signal in the range of δ 2.5-3.0 ppm.

The Benzyl protons will manifest as two distinct sets of signals. The methylene (B1212753) protons (CH₂) attached to the pyrazole nitrogen will appear as a singlet, integrating to two protons, typically in the region of δ 5.3-5.6 ppm. The five aromatic protons of the phenyl group will likely show a multiplet in the δ 7.3-7.5 ppm range, a characteristic region for monosubstituted benzene (B151609) rings. ias.ac.in

The Pyrazole protons will give rise to two singlets, corresponding to the protons at the C3 and C5 positions of the pyrazole ring. Due to the anisotropic effect of the benzyl group and the electronic influence of the N-methylamino group, these protons will have distinct chemical shifts. The proton at C5 is generally expected to be more downfield than the proton at C3. In related pyrazole systems, these protons typically appear in the δ 7.5-8.5 ppm region. The NH proton of the pyrazolium (B1228807) ring is expected to be a broad singlet at a significantly downfield chemical shift, potentially above δ 10 ppm, due to protonation and hydrogen bonding. researchgate.net Similarly, the two protons on the protonated amino group (NH₂⁺) are expected to appear as a broad singlet in the downfield region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-Methyl (CH₃) | 2.5 - 3.0 | Singlet | 3H |

| Benzyl (CH₂) | 5.3 - 5.6 | Singlet | 2H |

| Benzyl (Aromatic) | 7.3 - 7.5 | Multiplet | 5H |

| Pyrazole (C3-H) | 7.5 - 8.0 | Singlet | 1H |

| Pyrazole (C5-H) | 8.0 - 8.5 | Singlet | 1H |

| Pyrazolium (N-H) | > 10 | Broad Singlet | 1H |

| Ammonium (B1175870) (NH₂⁺) | Downfield | Broad Singlet | 2H |

Note: Predicted values are based on data from analogous compounds and general spectroscopic principles.

¹³C NMR Chemical Shifts and Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom.

The N-Methyl carbon is expected to resonate in the aliphatic region, typically around δ 30-35 ppm.

The Benzyl carbons will show a signal for the methylene carbon (CH₂) in the range of δ 50-55 ppm. ias.ac.in The aromatic carbons of the phenyl ring will appear in the δ 125-140 ppm region, with the ipso-carbon (the carbon attached to the methylene group) being distinct from the ortho, meta, and para carbons.

The Pyrazole carbons will have characteristic chemical shifts. The C4 carbon, bearing the amino group, will be significantly shielded compared to the other pyrazole carbons. The C3 and C5 carbons will appear in the aromatic region, with their precise shifts dependent on the substitution pattern. The C4 carbon is expected in the range of δ 110-120 ppm, while C3 and C5 are anticipated between δ 130-145 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (δ, ppm) |

| N-Methyl (CH₃) | 30 - 35 |

| Benzyl (CH₂) | 50 - 55 |

| Benzyl (Aromatic) | 125 - 140 |

| Pyrazole (C3) | 130 - 140 |

| Pyrazole (C4) | 110 - 120 |

| Pyrazole (C5) | 135 - 145 |

Note: Predicted values are based on data from analogous compounds and general spectroscopic principles.

Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for establishing the connectivity between protons and carbons and for determining the through-space proximity of atoms. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. For this molecule, COSY is less informative for the isolated spin systems of the N-methyl, benzyl methylene, and pyrazole protons, but it would show correlations within the benzyl aromatic ring protons. rsc.orgresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the ¹H and ¹³C signals for the N-methyl group, the benzyl methylene group, and the pyrazole C3-H and C5-H groups. sdsu.eduyoutube.com

The N-methyl protons to the pyrazole C4 carbon.

The benzyl methylene protons to the pyrazole C5 carbon and the ipso-carbon of the phenyl ring.

The pyrazole C3-H proton to the pyrazole C4 and C5 carbons.

The pyrazole C5-H proton to the pyrazole C3 and C4 carbons and the benzyl methylene carbon. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. Key NOESY correlations would be expected between the benzyl methylene protons and the pyrazole C5-H proton, as well as with the ortho-protons of the benzyl ring. This would confirm the spatial arrangement of the benzyl group relative to the pyrazole ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which allows for the unambiguous determination of its elemental composition. For this compound, HRMS analysis would be performed on the protonated molecular ion of the free base, [M+H]⁺. The calculated exact mass for the protonated free base (C₁₁H₁₄N₃⁺) would be compared to the experimentally measured value to confirm the molecular formula. Fragmentation patterns observed in the mass spectrum would further corroborate the structure, with characteristic losses of the benzyl group and fragments arising from the pyrazole ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the molecule and are particularly useful for identifying functional groups. acs.org

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the pyrazolium and ammonium groups would appear as broad bands in the region of 3400-2500 cm⁻¹. nih.gov The aromatic C-H stretching vibrations of the benzyl and pyrazole rings would be observed around 3100-3000 cm⁻¹. The aliphatic C-H stretching of the N-methyl and benzyl methylene groups would be seen in the 3000-2850 cm⁻¹ region. The C=C and C=N stretching vibrations of the aromatic rings are expected in the 1600-1450 cm⁻¹ range. acs.org The N-H bending vibrations would also be present in the 1650-1500 cm⁻¹ region.

Raman spectroscopy, being complementary to IR, would also show characteristic bands. Aromatic ring breathing modes are often strong in Raman spectra and would be expected for both the pyrazole and benzene rings. ias.ac.inresearchgate.net The symmetric stretching of the C-N bonds would also be Raman active.

Table 3: Predicted IR and Raman Vibrational Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| N-H Stretch (Ammonium/Pyrazolium) | 3400 - 2500 (broad) | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C=C, C=N Stretch (Aromatic) | 1600 - 1450 | IR, Raman |

| N-H Bend | 1650 - 1500 | IR |

| Aromatic Ring Breathing | ~1000 | Raman |

Note: Predicted values are based on data from analogous compounds and general spectroscopic principles.

Chromatographic Methods for Purity Assessment and Isolation

The purity and isolation of this compound are critical steps in its synthesis and characterization, ensuring the removal of starting materials, byproducts, and other impurities. A variety of chromatographic techniques are employed for this purpose, with Thin-Layer Chromatography (TLC), Column Chromatography, and High-Performance Liquid Chromatography (HPLC) being the most prevalent. Gas Chromatography (GC) may also be utilized, often in conjunction with Mass Spectrometry (MS) for detailed structural elucidation of volatile derivatives.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the synthesis of pyrazole derivatives and for preliminary purity assessment. ijcpa.innih.gov For compounds similar in structure to N-Methyl-1-benzyl-pyrazol-4-amine, silica (B1680970) gel 60 F254 plates are commonly used as the stationary phase. Visualization of the separated spots can be achieved under UV light (typically at 254 nm and/or 365 nm) or by using chemical staining agents. nih.gov

The choice of the mobile phase is crucial for achieving good separation. A common mobile phase for pyrazole derivatives is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). acs.orgnih.gov The polarity of the mobile phase is adjusted to obtain an optimal retention factor (R_f) for the target compound, ideally between 0.3 and 0.7 for effective separation. For more polar compounds, a small amount of a highly polar solvent like methanol (B129727) may be added to the eluent system.

Column Chromatography

For the preparative isolation and purification of pyrazole derivatives, column chromatography is the method of choice. ijcpa.inacs.orgresearchgate.net This technique allows for the separation of larger quantities of the compound from impurities. Silica gel is the most frequently used stationary phase for this class of compounds.

The selection of the eluent system for column chromatography is often guided by prior TLC analysis. A solvent system that provides good separation on a TLC plate is typically adapted for column chromatography. Gradient elution, where the polarity of the mobile phase is gradually increased during the separation process, is often employed to effectively separate compounds with a wide range of polarities. For instance, starting with a less polar mixture (e.g., hexane/ethyl acetate 9:1) and gradually increasing the proportion of ethyl acetate can effectively elute the desired N-Methyl-1-benzyl-pyrazol-4-amine while retaining more polar impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful analytical technique for the quantitative determination of the purity of this compound and for the analysis of complex mixtures. ijcpa.in Reverse-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of polar compounds like pyrazole derivatives. ijcpa.inresearchgate.net

In RP-HPLC, a non-polar stationary phase (e.g., C18 or C8) is used in conjunction with a polar mobile phase. A typical mobile phase for the analysis of pyrazoline derivatives consists of a mixture of acetonitrile (B52724) and water, often with a modifier such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. ijcpa.in The retention time of the compound is a key parameter for its identification and quantification. The development of a validated RP-HPLC method is essential for quality control in a laboratory setting. researchgate.net

Interactive Data Table: Representative Chromatographic Data for Pyrazole Derivatives

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Detection | Analyte Class | Retention Parameter | Reference |

| TLC | Silica Gel 60 F254 | Hexane/Ethyl Acetate (varying ratios) | UV (254 nm) | Substituted Pyrazoles | R_f values | acs.orgnih.gov |

| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | UV/Fraction Collection | N-Substituted Pyrazoles | Elution Order | acs.orgnih.gov |

| RP-HPLC | C18 | Acetonitrile/Water with 0.1% TFA | UV (e.g., 237 nm) | Pyrazolone Derivatives | Retention Time | researchgate.net |

| GC-MS | Capillary Column | Helium (carrier gas) | Mass Spectrometry | N-Substituted Pyrazoles | Mass Spectrum | nih.gov |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a valuable tool for the analysis of volatile pyrazole derivatives. nih.gov For the analysis of N-Methyl-1-benzyl-pyrazol-4-amine, derivatization may be necessary to increase its volatility. The resulting mass spectrum provides detailed information about the molecular weight and fragmentation pattern of the compound, which is invaluable for its structural confirmation. nih.gov

Structure Activity Relationship Sar Studies of N Methyl 1 Benzyl Pyrazol 4 Amine 2hcl Derivatives

Elucidating Key Structural Determinants for Biological Activity through Pyrazole (B372694) Ring Modifications

The pyrazole ring is a foundational scaffold in many pharmacologically active compounds, and its substitution pattern is a key determinant of biological activity. nih.govnih.gov Modifications to the pyrazole ring of N-Methyl-1-benzyl-pyrazol-4-amine analogues can significantly impact their therapeutic potential by altering their binding affinity, selectivity, and pharmacokinetic properties.

Research into pyrazole-based kinase inhibitors has shown that the substitution pattern on the pyrazole ring can dictate selectivity for different kinases. For instance, in a series of pyrazole-based compounds, the introduction of different substituents at various positions of the pyrazole ring was explored to enhance potency and selectivity. nih.gov A study on pyrazole derivatives as sodium glucose co-transporter 1 (SGLT1) inhibitors demonstrated that altering substitution groups at the 5-position of the pyrazole ring was a key strategy in identifying potent and selective inhibitors. nih.gov

Systematic variations have been evaluated, including the introduction of different sized alkyl and aryl groups. In one study on meprin inhibitors, a 3,5-diphenylpyrazole (B73989) showed high inhibitory activity. nih.gov Replacing one of the phenyl groups with smaller residues like methyl or benzyl (B1604629) groups led to a decrease in activity, while a cyclopentyl group maintained similar activity levels. nih.gov This suggests that the size and lipophilicity of substituents at these positions are critical for optimal interaction with the biological target.

Docking studies of some pyrazole derivatives have revealed that the pyrazole ring itself often forms crucial hydrogen bonds with the target protein. For example, the non-methylated nitrogen of a pyrazole ring can act as a hydrogen bond acceptor with backbone residues of a kinase, such as Ala230 in Akt1 or with Asp86 and Leu135 in CDK1. nih.gov Therefore, modifications must preserve or enhance these key interactions.

The following table summarizes the effects of various pyrazole ring substitutions on the biological activity of related pyrazole compounds.

| Modification | Position on Pyrazole Ring | Observed Effect on Biological Activity | Reference |

| Introduction of a cyclopentyl moiety | 3 | Maintained high inhibitory activity against meprin α, similar to a phenyl group. | nih.gov |

| Introduction of a methyl or benzyl group | 3 | Decreased inhibitory activity against meprin α compared to a phenyl group. | nih.gov |

| Altering substitution groups | 5 | Key factor in achieving potent and selective SGLT1 inhibition. | nih.gov |

| Dichlorophenyl moiety | N/A | Found to be more optimal than fluoro or methoxy (B1213986) substituents for antiproliferative activity in HCT116 cells. | nih.gov |

Impact of N-Benzyl Substitutions on Modulating Activity Profiles

The N-benzyl group is a significant feature of the N-Methyl-1-benzyl-pyrazol-4-amine scaffold, and modifications to this group, particularly the phenyl ring, can fine-tune the compound's biological profile. The benzyl group can engage in hydrophobic and π-stacking interactions within the binding pocket of a target protein.

In a series of SGLT1 inhibitors based on a 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside scaffold, systematic alteration of substituents on the phenyl ring of the benzyl group was a key part of the SAR study. nih.gov These modifications aimed to optimize the fit within the target's binding site and improve inhibitory potency and selectivity. nih.gov Similarly, for a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, substitutions on the benzyl moiety were explored to enhance antiproliferative activity. nih.gov

The electronic properties and size of the substituents on the benzyl ring can have a profound impact. For instance, in a study of N-arylpiperazine conjugates, bulky lipophilic moieties like a diphenylmethyl group (a more complex benzyl-type structure) improved antimycobacterial activity compared to a simple benzyl group. mdpi.com This highlights the importance of the size and lipophilicity of the group attached to the pyrazole nitrogen for specific biological targets.

Furthermore, docking studies on certain pyrazole derivatives have shown that the substituted benzyl ring can occupy hydrophobic pockets within the active site of kinases, forming interactions with residues like Thr15, Val18, and Lys33 in CDK1. nih.gov The nature and position of substituents on the phenyl ring can therefore modulate the strength of these hydrophobic interactions, leading to changes in activity.

The table below illustrates the impact of modifying the N-benzyl or related N-aryl groups in similar heterocyclic compounds.

| Compound Series | Modification to N-Benzyl/Aryl Group | Impact on Activity | Reference |

| Naphthalene-based derivatives | Replacement of benzyl with diphenylmethyl group | Improved antimycobacterial activity | mdpi.com |

| 4-benzyl-1H-pyrazol-3-yl glucosides | Systematic substitution on the phenyl ring | Modulated SGLT1 inhibitory activity and selectivity | nih.gov |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Modifications to the benzyl group | Influenced antiproliferative activity | nih.gov |

Role of the N-Methyl Moiety in Ligand-Target Interactions

The N-methyl group on the amine at the 4-position of the pyrazole ring is a small but potentially crucial structural element. Its presence can influence several factors, including the compound's basicity, its ability to form hydrogen bonds, and its steric profile, all of which can affect ligand-target interactions.

In the context of kinase inhibitors, N-methylation of the pyrazole ring itself has been shown to alter the selectivity profile of a compound. For example, methylation of the pyrazole ring NH in one compound series led to a shift from CDK9 to CDK4 inhibition. nih.gov This demonstrates that a methyl group can sterically influence the orientation of the molecule in the binding site, favoring interaction with one target over another.

Looking at N-methyl groups on side chains, a study on pyridine (B92270) derivatives with high affinity for sigma receptors investigated the effect of a methyl group on a propargylamine (B41283) substituent. nih.gov The introduction of this N-methyl group significantly increased the affinity for the σ1 receptor in some cases, while in others it had no remarkable effect or even decreased affinity, depending on other structural features of the molecule. nih.gov This suggests that the positive or negative impact of the N-methyl group is highly context-dependent.

The primary role of the N-methyl moiety on the 4-amino group would be to alter the hydrogen bonding capacity of the amine. A primary amine (-NH2) can act as a hydrogen bond donor through both hydrogens. A secondary amine (-NHCH3), like in N-Methyl-1-benzyl-pyrazol-4-amine, has only one hydrogen to donate. This reduction in hydrogen bond donating potential can be critical for selectivity. If a target's binding pocket has a hydrogen bond acceptor that interacts with the second hydrogen of a primary amine, the N-methylated compound will not bind as effectively. Conversely, if that space is sterically hindered, the smaller N-methyl group might be preferred over a larger substituent or even a hydrogen, and the loss of the second hydrogen bond may not be detrimental.

| Compound Series | Modification | Effect | Reference |

| Pyrazole-based kinase inhibitors | N-Methylation of the pyrazole ring | Altered CDK selectivity profile from CDK9 to CDK4. | nih.gov |

| Pyridine derivatives for sigma receptors | Introduction of a methyl group to a propargylamine side chain | Significantly increased σ1R affinity in one analogue (from Ki = 7.57 nM to 1.45 nM). | nih.gov |

| Pyridine derivatives for sigma receptors | Introduction of a methyl group to a propargylamine side chain on a different scaffold | Significantly decreased σ1R affinity in another analogue. | nih.gov |

Conformational Flexibility and Rigidity in N-Methyl-1-benzyl-pyrazol-4-amine 2HCl Analogues

The flexibility allows the molecule to adapt its shape to fit into a binding pocket. However, too much flexibility can be detrimental, as it can lead to a significant entropic penalty upon binding, thus lowering affinity. SAR studies often explore strategies to constrain the conformation of a molecule to pre-organize it for the optimal binding pose.

In pyrazole derivatives, the orientation of substituents relative to the central ring is crucial. DFT studies on 3,5-disubstituted pyrazoles have shown that substituents can influence the torsion angle, directing a phenyl group towards the pyrazole ring, for example. mdpi.com The N-benzyl group in N-Methyl-1-benzyl-pyrazol-4-amine can rotate, allowing the phenyl ring to explore different spatial orientations. The preferred conformation will be one that maximizes favorable interactions with the target protein.

Introducing rigidity, for instance by creating cyclic structures or introducing bulky groups that restrict rotation, is a common strategy in drug design. While specific studies on the conformational rigidity of N-Methyl-1-benzyl-pyrazol-4-amine were not found in the provided search results, the principles of conformational analysis are broadly applicable. For example, macrocyclization has been employed in some pyrazole compounds to improve properties by reducing conformational freedom. nih.gov

The interplay between flexible and rigid elements is key. The pyrazole ring itself is a rigid, planar scaffold, which serves as an anchor for the substituents. The flexibility of the N-benzyl and N-methyl-amine groups allows for the fine-tuning of interactions with the target.

Bioisosteric Replacements and Scaffold Transformations

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group in a lead compound with another group that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. Scaffold hopping involves replacing the central core of a molecule with a different, but functionally equivalent, scaffold.

For pyrazole-containing compounds, various bioisosteric replacements have been explored. In a study on meprin inhibitors, the carboxylic acid moiety was replaced with bioisosteres like tetrazoles, which resulted in a general improvement of activity against meprin β. nih.gov This indicates that for acidic groups, other acidic heterocycles can be effective substitutes.

Scaffold transformations are also a powerful tool. The pyrazole ring itself can be part of a larger, fused heterocyclic system, or it can be replaced by another heterocycle. For example, researchers have developed synthetic routes to transform 5-amino-pyrazoles into pyrazolopyrimidines, which are also biologically active scaffolds. nih.gov In another instance, a pyrazolo[1,5-a]pyrimidine (B1248293) core was used, where the pyrazole is fused with a pyrimidine (B1678525) ring, creating a more rigid and complex system that showed specific interactions with its target. nih.gov

The 4-amino group on the pyrazole could also be a site for bioisosteric replacement. For example, it could be replaced with other small polar groups like a hydroxyl or a small alkyl ether, which would alter the hydrogen bonding and electronic properties.

The table below provides examples of bioisosteric replacements and scaffold transformations in the context of pyrazole-based drug discovery.

| Original Scaffold/Moiety | Bioisosteric Replacement/Transformation | Purpose/Outcome | Reference |

| Carboxyphenyl moiety | Carboxylic acid bioisosteres (e.g., tetrazole) | General improvement of activity against meprin β. | nih.gov |

| 5-Amino-pyrazole | Transformation to pyrazolopyrimidine | Access to a different, biologically active scaffold. | nih.gov |

| 3-methyl-N-arylpyrazole | Replacement with various pyridine analogues and pyrazole regioisomers | To improve selectivity between JAK1 and JAK2 isoforms. | nih.gov |

| Phenolic moiety | Replacement with 4-hydroxy-1,2,3-triazole scaffold (scaffold hopping) | To find novel inhibitors of Onchocerca volvulus chitinase. | researchgate.net |

Preclinical Pharmacological Investigations of N Methyl 1 Benzyl Pyrazol 4 Amine 2hcl

In Vitro Receptor and Enzyme Profiling

There is no specific in vitro receptor or enzyme profiling data available for N-Methyl-1-benzyl-pyrazol-4-amine 2HCl.

Characterization of Enzyme Inhibition (e.g., CDK2, APN, VEGFR2, MMP9, IDO1, PRMT5, nNOS)

No enzyme inhibition data for this compound was found. However, the broader class of pyrazole (B372694) derivatives has been extensively studied for enzyme inhibitory activity.

CDK2: Various pyrazole-based compounds have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. rsc.orgnih.govnih.govmdpi.comacs.org For instance, certain 3-aminopyrazole (B16455) derivatives have demonstrated CDK2/cyclin A inhibition and have shown in vivo antitumor activity. acs.org

VEGFR2: The pyrazole scaffold is a key feature in several inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), an important target in angiogenesis. frontiersin.orgnih.govnih.govresearchgate.netepa.gov Novel pyrazole derivatives have been synthesized and shown to be potent VEGFR2 inhibitors. nih.gov

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is a target in cancer immunotherapy. While no data exists for this compound, other heterocyclic compounds, including those with structures that can be conceptually related to pyrazoles, have been investigated as IDO1 inhibitors. nih.govfrontiersin.orgdntb.gov.ua

APN: Some β-phenylalanine derivatives containing a pyrazole moiety have been synthesized and evaluated for their potential activity against aminopeptidase (B13392206) N (APN). mdpi.com

No specific inhibition data for this compound against MMP9, PRMT5, or nNOS was found in the search results.

Ligand Binding Affinity Studies (e.g., Adenosine (B11128) A2A and A1 Receptors)

There is no available data on the ligand binding affinity of this compound for adenosine A2A or A1 receptors. However, the pyrazole structure is a known scaffold for adenosine receptor ligands. nih.govnih.govgoogle.comgoogle.com A variety of pyrazole derivatives have been synthesized and evaluated as antagonists for A1, A2A, A2B, and A3 adenosine receptor subtypes, with some showing high potency and selectivity. nih.gov

Cell-Based Functional Assays and Target Engagement Studies

Specific cell-based functional assay or target engagement data for this compound is not available. In general, pyrazole derivatives that show enzyme inhibition are often further evaluated in cell-based assays. For example, pyrazole-based CDK2 inhibitors have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis. rsc.orgmdpi.com Similarly, pyrazole-containing VEGFR2 inhibitors have demonstrated cytotoxic properties against cancer cell lines. nih.gov

In Vivo Non-Human Pharmacological Efficacy Studies

No in vivo efficacy studies for this compound in any disease models were found.

Assessment in Disease Models (e.g., neurological, metabolic, oncology models)

While there is no specific information for this compound, other pyrazole derivatives have been assessed in various disease models:

Oncology Models: Pyrazole-based inhibitors of CDK2 and VEGFR2 have shown antitumor activity in mouse xenograft models. acs.orgnih.gov

Neurological Models: The pyrazole class of compounds has been investigated for various neurological activities, including antinociceptive effects. frontiersin.org

Metabolic Models: Some pyrazole derivatives have been explored for their potential in metabolic disorders, such as obesity. nih.gov

Systemic Exposure and Pharmacokinetic Evaluation in Preclinical Species (e.g., clearance, bioavailability, brain penetration)

There is no publicly available pharmacokinetic data for this compound. For the broader class of pyrazole derivatives, pharmacokinetic properties such as solubility and plasma protein binding have been optimized in preclinical studies to improve in vivo efficacy. acs.org The pyrazole scaffold is generally considered to have favorable drug-like properties. nih.govrsc.org

Based on a comprehensive search of publicly available scientific literature, there is currently no specific preclinical data on the dose-response relationships of this compound in animal models. Detailed pharmacological studies that would provide the necessary data for a thorough analysis and the creation of data tables on this specific compound are not present in the accessible research domain.

Therefore, it is not possible to generate the content for the requested section "5.2.3. Dose-Response Relationships in Animal Models" while adhering to the requirements for scientifically accurate and detailed research findings focused solely on this compound.

Molecular Mechanisms of Action of N Methyl 1 Benzyl Pyrazol 4 Amine 2hcl

Characterization of Molecular Target Interactions

Based on the structure of N-Methyl-1-benzyl-pyrazol-4-amine 2HCl, it is plausible that it interacts with various protein targets, such as kinases, which are often implicated in the therapeutic effects of pyrazole-containing compounds.

Identification of Primary Binding Sites and Ligand-Protein Interactions

While direct binding studies for this compound are not available, research on analogous compounds provides insights into potential interactions. For instance, a series of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides has been identified as modulators of autophagy through their interaction with the mTORC1 signaling pathway. nih.gov This suggests that the N-benzyl pyrazole (B372694) moiety could be a key structural feature for binding to the ATP-binding site of kinases like mTOR.

Furthermore, studies on N-(1H-Pyrazol-3-yl)quinazolin-4-amines have shown them to be inhibitors of casein kinase 1δ/ε (CK1δ/ε). nih.gov Molecular docking studies of these compounds revealed key interactions within the ATP-binding site of CK1δ. nih.gov Given the structural similarities, it is conceivable that this compound could also target the ATP-binding pocket of various kinases.

Role of Hydrogen Bonding, Hydrophobic, and Electrostatic Interactions

The chemical structure of this compound allows for a variety of interactions with a protein's active site:

Hydrogen Bonding: The secondary amine and the pyrazole nitrogens can act as hydrogen bond donors and acceptors, respectively. These interactions are crucial for the binding of many kinase inhibitors.

Hydrophobic Interactions: The benzyl (B1604629) group provides a significant hydrophobic moiety that can interact with nonpolar pockets within a binding site. Structure-activity relationship (SAR) studies on other pyrazole derivatives have shown that the presence and nature of such hydrophobic groups can significantly influence binding affinity and selectivity. nih.govfrontiersin.org

Electrostatic Interactions: The hydrochloride salt form of the compound indicates that the amine group is likely protonated at physiological pH, allowing for potential electrostatic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the binding pocket.

Enzymatic Inhibition Kinetics and Mechanistic Elucidation

The potential for this compound to act as a kinase inhibitor suggests that its mechanism of inhibition could be competitive with ATP. Many pyrazole-based kinase inhibitors function in this manner. For example, N-(1H-Pyrazol-3-yl)quinazolin-4-amines were identified as ATP-competitive inhibitors of CK1δ/ε. nih.gov This would mean that the compound would bind to the active site of the kinase, preventing the binding of ATP and subsequent phosphorylation of substrate proteins.

To confirm this, detailed enzymatic assays would be required to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Allosteric or Orthosteric Binding Mode Determination

Based on the likely interaction with the highly conserved ATP-binding site of kinases, this compound is predicted to be an orthosteric inhibitor . Orthosteric ligands bind to the same site as the natural substrate or ligand. mdpi.com In contrast, allosteric modulators bind to a different site on the protein, inducing a conformational change that affects the active site. nih.gov While allosteric modulation by pyrazole derivatives has been reported, the structural features of this compound are more consistent with orthosteric kinase inhibition.

Modulation of Cellular Signaling Pathways

By inhibiting specific kinases, this compound could modulate various cellular signaling pathways. Drawing parallels from related compounds, potential pathways include:

mTOR Signaling: As seen with N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, this compound could inhibit the mTORC1 pathway, which is a central regulator of cell growth, proliferation, and autophagy. nih.gov Inhibition of mTORC1 can lead to the induction of autophagy, a cellular recycling process. nih.gov

Casein Kinase 1 (CK1) Signaling: If the compound inhibits CK1δ/ε, it could affect pathways involved in circadian rhythms, Wnt signaling, and DNA repair. nih.gov

Other Kinase Pathways: The pyrazole scaffold is present in numerous approved kinase inhibitors targeting a wide array of kinases. Therefore, this compound could potentially inhibit other kinases such as Src, GSK-3β, or Aurora kinases, which are involved in cancer and neurodegenerative diseases. frontiersin.org

Resistance Mechanisms and Target Mutations (if applicable from literature)

As there is no specific literature on this compound, there are no documented resistance mechanisms. However, for kinase inhibitors in general, resistance often emerges through mutations in the target kinase. These mutations can occur within the ATP-binding pocket, reducing the affinity of the inhibitor, or at other sites that lead to conformational changes preventing drug binding.

Computational Chemistry and Molecular Modeling of N Methyl 1 Benzyl Pyrazol 4 Amine 2hcl and Its Analogues

Molecular Docking Studies for Binding Pose Prediction and Affinity Scoring

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

For analogues of N-Methyl-1-benzyl-pyrazol-4-amine, docking studies have been instrumental in understanding their mechanism of action. For instance, in studies of pyrazole-carboxamide derivatives as carbonic anhydrase inhibitors, molecular docking was used to investigate the binding mechanisms of the most active compounds. nih.gov These studies revealed that the compounds exhibited favorable interactions with the target receptors, hCA I and hCA II. nih.gov The docking analysis, often performed with software like AutoDock, helps identify the best binding pose and the specific amino acid residues involved in the interaction. nih.govijpbs.com

In a study on pyrazole (B372694) derivatives as potential inhibitors for glaucoma, molecular docking was used to screen a library of compounds against the myocilin protein. ijpbs.com The results, analyzed based on binding energy, helped identify promising lead molecules. ijpbs.com Similarly, docking studies on N-Mannich base derivatives of pyrazole against Staphylococcus aureus tyrosyl tRNA synthetase showed that a para-aminobenzoic acid derivative exhibited an excellent binding energy of -7.88 kcal/mol, which was superior to the standard ciprofloxacin (B1669076) (-7.67 kcal/mol). rjptonline.org The benzyl (B1604629) group, a key feature of N-Methyl-1-benzyl-pyrazol-4-amine, has been shown in some studies to be responsible for good binding efficiency in related heterocyclic compounds. dntb.gov.ua The analysis of these interactions is often visualized using software like BIOVIA Discovery Studio Visualizer. nih.gov

Table 1: Representative Binding Energies of Pyrazole Analogues from Molecular Docking Studies

| Compound/Analogue Type | Target Protein | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-Mannich base of dimethyl pyrazole (para-aminobenzoic acid derivative) | S. aureus tyrosyl tRNA synthetase | -7.88 | rjptonline.org |

| N-Mannich base of dimethyl pyrazole (sulphonic acid derivative) | S. aureus tyrosyl tRNA synthetase | -7.58 | rjptonline.org |

| N-Mannich base of dimethyl pyrazole (aniline derivative) | S. aureus tyrosyl tRNA synthetase | -6.14 | rjptonline.org |

| Pyrazole-benzimidazolone hybrid (Compound 12) | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) | Not specified, but shown to interact | biointerfaceresearch.com |

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Complex Behavior

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability and conformational changes of the complex over time.

MD simulations have been applied to pyrazole analogues to validate docking results and explore the dynamic behavior of the ligand-receptor complexes. In a study of pyrazole-carboxamides, 50 ns MD simulations were performed to analyze the stability of the docked compounds within the binding sites of hCA I and hCA II receptors. nih.gov The simulations showed that the most promising compounds exhibited good stability with only minor conformational changes and fluctuations, confirming the reliability of the docking poses. nih.gov In another study, MD simulations of pyrazole derivatives targeting the C-RAF protein were conducted for 1000 ns to evaluate interaction stability, which is crucial for identifying potential inhibitors. nih.gov The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are key parameters analyzed in these simulations to assess the stability of the protein and the ligand within the binding pocket. nih.gov Such simulations are critical for understanding the behavior of antisense oligonucleotide (ASO) analogues, where the flexibility of the molecule is a key determinant of its ability to form a duplex with target RNA. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and interactions.

For aminopyrazole derivatives, DFT calculations at the B3LYP/aug-cc-pVDZ level have been used to explore their geometric and electronic structures. nih.govarabjchem.org These calculations determine important parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. arabjchem.org Studies on functionalized 4-aminopyrazole derivatives have shown low HOMO-LUMO energy gaps, suggesting high reactivity. arabjchem.org The distribution of electron density, often visualized through Molecular Electrostatic Potential (MEP) maps, helps to identify regions of the molecule that are prone to electrophilic or nucleophilic attack, as well as sites for hydrogen bonding. mdpi.com These calculations can also predict thermodynamic properties and have been used to understand the structure and stability of aminopolynitropyrazoles. nih.gov

Table 2: Quantum Chemical Properties of Functionalized Aminopyrazole Analogues

| Compound/Analogue Type | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|

| Functionalized 4-aminopyrazole (analogue 5) | Not specified | Not specified | 1.16 | arabjchem.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

QSAR studies on pyrazole derivatives have been successful in predicting their activity against various biological targets. For example, 2D-QSAR models have been developed for a series of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as anticancer agents targeting Aurora A kinase. tandfonline.com These models, which often use multiple linear regression (MLR) or partial least-squares (PLS) methods, can achieve high correlation coefficients (r²) and predictive r² (pred_r²) values, indicating their robustness. nih.govtandfonline.comacs.org A study on pyrazole-4-carboxamide derivatives yielded a 2D-QSAR model with an r² of 0.8059 and a pred_r² of 0.7861. tandfonline.com

The descriptors used in these models can be of various types, including constitutional, topological, and quantum-chemical parameters. biointerfaceresearch.com For instance, a QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors found that adjacency distance matrix descriptors were highly influential on the activity. nih.govacs.org These models not only predict the activity of new, untested compounds but also provide insights into the structural features that are important for activity, thereby guiding the design of more potent analogues. tandfonline.comnih.gov

Table 3: Statistical Parameters from a 2D-QSAR Study on Pyrazole-4-Carboxamide Derivatives

| Statistical Parameter | Value |

|---|---|

| r² (correlation coefficient) | 0.8059 |

| pred_r² (predictive r²) | 0.7861 |

| Number of molecules in training set | 20 |

In Silico Pharmacokinetic Predictions (ADME aspects only)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a crucial part of the early drug discovery process. It uses computational models to estimate the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like profiles and avoid costly late-stage failures.

For pyrazole derivatives, web-based tools like SwissADME and pkCSM are commonly used to predict ADME properties. nih.gov These predictions assess parameters such as water solubility, human intestinal absorption, and potential to cross the blood-brain barrier. nih.govresearchgate.net For instance, in silico studies on fused pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazole derivatives have been conducted to predict their physicochemical properties, drug-likeness, and ADME profiles. johnshopkins.eduelsevier.comresearchgate.net These studies evaluate compliance with established guidelines like Lipinski's rule of five. nih.gov In a study of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, adding a 1,3,4-thiadiazole (B1197879) ring to the quinoline (B57606) core was found to improve physicochemical and bioavailability properties. dntb.gov.ua Such computational evaluations are essential for optimizing the ADME characteristics of lead compounds. researchgate.net

Table 4: Predicted ADME Properties for Representative Pyrazole Analogues

| Analogue Type | Property | Predicted Value/Outcome | Reference |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines & Pyrazole Schiff bases | Drug-likeness model score | Good results for some products | johnshopkins.eduelsevier.com |

| Pyrazoline derivatives | Permeability (vs. Curcumin) | Predicted improved permeability | researchgate.net |

| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives | Bioavailability | Improved properties observed | dntb.gov.ua |

| Pyrazole derivative M33 | Water Solubility (Log S) | -3.78 | nih.gov |

Advanced Analytical Methodologies for Research with N Methyl 1 Benzyl Pyrazol 4 Amine 2hcl

Development of Robust Analytical Methods for Compound Quantification in Research Samples

The quantification of N-Methyl-1-benzyl-pyrazol-4-amine 2HCl in various research samples, such as reaction mixtures or in vitro assay buffers, necessitates the development of robust and specific analytical methods. A primary technique for this purpose is High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection. Given the presence of aromatic rings (benzyl and pyrazole) in the molecule's structure, the compound is expected to have a strong UV absorbance, making HPLC-UV a suitable and cost-effective choice for quantification. acs.orgnih.gov

Method development would involve a systematic optimization of chromatographic conditions to achieve a sharp, symmetrical peak, well-resolved from any impurities or matrix components. Key parameters to optimize include the stationary phase (column), mobile phase composition, and detector wavelength.

Key Chromatographic Parameters for HPLC-UV Method Development:

Column: A reversed-phase column, such as a C18, is typically the first choice for separating moderately polar organic compounds like pyrazole (B372694) derivatives. nih.gov

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is common. This allows for the efficient elution of the compound while separating it from other components. nih.govnih.gov

Detection: The UV detector wavelength would be set at the compound's maximum absorbance (λmax) to ensure the highest sensitivity. This is typically determined by scanning the compound with a UV-Vis spectrophotometer.

Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and controlled column temperature (e.g., 40 °C) help ensure reproducibility and stable retention times. researchgate.net

For research requiring higher sensitivity and greater specificity, particularly in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. nih.govlcms.cz This technique provides structural confirmation based on the mass-to-charge ratio of the parent ion and its characteristic fragment ions.

Table 1: Illustrative HPLC-UV Method Parameters for this compound Quantification

| Parameter | Condition | Rationale |

|---|---|---|

| Instrument | HPLC with UV-Vis Detector | Standard for routine quantification of UV-absorbing compounds. nih.gov |